N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)thiophene-3-carboxamide
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Description
N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)thiophene-3-carboxamide is a useful research compound. Its molecular formula is C14H13N5OS and its molecular weight is 299.35. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound, also known as N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)thiophene-3-carboxamide, is a derivative of pyrazoline . Pyrazoline compounds have been shown to have an affinity for binding to cholinesterase (AChE and BChE) active sites . This suggests that these compounds might act as a neuroprotective agent for activated-acetylcholinesterase-linked neurological disorders .
Mode of Action
The compound’s interaction with its targets results in selective inhibition potential . This means that the compound can selectively inhibit the activity of cholinesterase enzymes, potentially providing neuroprotective effects .
Biochemical Pathways
The compound’s action affects the cholinergic pathway, which involves the neurotransmitter acetylcholine and its associated enzymes, acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . By inhibiting these enzymes, the compound can potentially prevent the breakdown of acetylcholine, thereby enhancing cholinergic transmission .
Pharmacokinetics
Similar compounds have shown cytotoxic activities against various cell lines , suggesting that they can be absorbed and distributed in the body to exert their effects .
Result of Action
The primary result of the compound’s action is the potential neuroprotective effect due to the inhibition of cholinesterase enzymes . This can lead to enhanced cholinergic transmission, which may be beneficial in the treatment of neurological disorders linked to acetylcholinesterase activity .
Action Environment
Environmental factors such as the presence of reactive oxygen species (ROS) can influence the compound’s action . ROS overexpression can lead to cellular damage , and the compound’s neuroprotective effects might be particularly beneficial in such conditions .
Properties
IUPAC Name |
N-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5OS/c1-19-8-11(6-18-19)13-12(15-3-4-16-13)7-17-14(20)10-2-5-21-9-10/h2-6,8-9H,7H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRMMYDRZHWJJBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=CN=C2CNC(=O)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.